molecular formula C20H26N2O3S2 B2991992 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034456-50-1

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2991992
CAS No.: 2034456-50-1
M. Wt: 406.56
InChI Key: UAHMBIMDVFIEDV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a tetrahydronaphthalene sulfonamide group

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-11-25-20)22-9-12-26-13-10-22/h3,6-8,11,14,19,21H,1-2,4-5,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHMBIMDVFIEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar groups . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, thiomorpholine-containing molecules, and sulfonamide-based compounds. Examples include:

  • Furan-2-carboxylic acid
  • Thiomorpholine-4-carboxamide
  • Naphthalene-2-sulfonamide derivatives

Uniqueness

What sets N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group and a furan moiety, which are known for their diverse biological activities. The molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, and it has a molecular weight of approximately 364.47 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₃S
Molecular Weight364.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with thiomorpholine and tetrahydronaphthalene sulfonamide under controlled conditions. Various solvents such as acetic anhydride or ethanol may be used to facilitate the reaction. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structural integrity of the synthesized compound.

Antimicrobial Properties

Sulfonamides, including this compound, have been historically recognized for their antimicrobial properties. They function primarily as bacteriostatic agents by inhibiting bacterial folic acid synthesis. Recent studies have shown that hybrid sulfonamides exhibit enhanced activity against resistant bacterial strains compared to traditional sulfonamides .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties in vitro. For instance, sulfonamide derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Analgesic Effects

Some studies suggest that derivatives of tetrahydronaphthalene exhibit analgesic effects. This is attributed to their ability to interact with pain receptors in the central nervous system, potentially providing relief from chronic pain conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in 2020 examined a series of sulfonamide hybrids and found that those incorporating furan rings exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-furan counterparts .
  • Anticancer Research : In a preclinical trial, a related sulfonamide compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating strong potential for further development in cancer therapeutics .
  • Analgesic Testing : An evaluation of tetrahydronaphthalene derivatives indicated that compounds similar to this compound showed promising results in reducing pain responses in rodent models.

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